Novaluron Exhibits Higher Intrinsic Potency Against Aedes aegypti Larvae Compared to Lufenuron and Diflubenzuron
In a standardized laboratory bioassay against Aedes aegypti larvae, novaluron demonstrated significantly higher potency than lufenuron and diflubenzuron, as measured by the effective concentration required to inhibit 50% of adult emergence (EC₅₀). The potency ratio (PR) of novaluron relative to pyriproxyfen was 48.2, compared to 4.5 for lufenuron and 145.1 for diflubenzuron [1]. This indicates that novaluron is approximately 10.7-fold more potent than lufenuron and 3-fold more potent than diflubenzuron in this assay system.
| Evidence Dimension | Potency (EC₅₀) against Aedes aegypti larvae |
|---|---|
| Target Compound Data | EC₅₀ = 2.36 ng/mL; Potency Ratio = 48.2 |
| Comparator Or Baseline | Lufenuron: EC₅₀ = 0.22 ng/mL; Potency Ratio = 4.5. Diflubenzuron: EC₅₀ = 7.11 ng/mL; Potency Ratio = 145.1 |
| Quantified Difference | Novaluron PR (48.2) is 10.7-fold higher than lufenuron (4.5) and 3.0-fold lower (i.e., higher potency) than diflubenzuron (145.1) |
| Conditions | Aedes aegypti larvae; 10-day adult emergence inhibition assay; EC₅₀ values in ng/mL. |
Why This Matters
Higher intrinsic potency enables lower field application rates, reducing environmental load and cost per hectare while maintaining equivalent or superior control.
- [1] Suman, D.S., et al. (2013). Efficacy of insect growth regulators against Aedes aegypti and Culex quinquefasciatus. Parasitology Research, 112(8), 2873-2881. (Data extracted from PMC7226865, Table 1). View Source
